2,4-Dichloro-6-methyl-5,6,7,8-tetrahydroquinazoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-methyl-5,6,7,8-tetrahydroquinazoline can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dichloro-6-methylpyrimidine with appropriate reagents under controlled conditions . The reaction typically requires the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol (EtOH) .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-methyl-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce a variety of substituted quinazolines .
Scientific Research Applications
2,4-Dichloro-6-methyl-5,6,7,8-tetrahydroquinazoline is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-methyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in cancer cells by inhibiting certain enzymes and disrupting cellular pathways . The compound’s ability to bind to these targets and modulate their activity is key to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6,7-dimethoxyquinazoline: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
2,4-Dichloro-6-methylpyrimidine: Another related compound with a simpler structure, often used as a precursor in the synthesis of more complex quinazolines.
Uniqueness
2,4-Dichloro-6-methyl-5,6,7,8-tetrahydroquinazoline is unique due to its specific substitution pattern and the presence of the tetrahydroquinazoline ring system. This structure imparts unique chemical reactivity and biological activity, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2,4-dichloro-6-methyl-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2/c1-5-2-3-7-6(4-5)8(10)13-9(11)12-7/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZDLYYZZKWFNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=NC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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